Benzimidazole-5-carboxamide, 2-(trifluoromethyl)-

Description

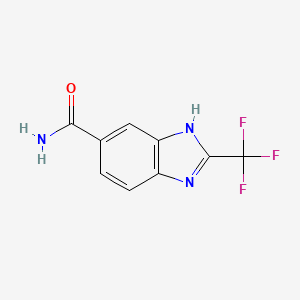

Benzimidazole-5-carboxamide, 2-(trifluoromethyl)- is a substituted benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a carboxamide (-CONH₂) moiety at position 5 of the benzimidazole core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

CAS No. |

89426-89-1 |

|---|---|

Molecular Formula |

C9H6F3N3O |

Molecular Weight |

229.16 g/mol |

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-5-2-1-4(7(13)16)3-6(5)15-8/h1-3H,(H2,13,16)(H,14,15) |

InChI Key |

MKJCYFAERKFQLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)NC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzimidazole-5-carboxamide, 2-(trifluoromethyl)- typically involves:

- Formation of the benzimidazole ring from appropriately substituted o-phenylenediamines.

- Introduction of the trifluoromethyl group at the 2-position.

- Functionalization at the 5-position to install the carboxamide group.

The synthetic routes can be broadly categorized into direct cyclization methods and multi-step functional group transformations.

Cyclization of 4-Trifluoromethyl-o-phenylenediamine with Carboxylic Acid Derivatives

One common approach involves the condensation of 4-trifluoromethyl-o-phenylenediamine with carboxylic acid derivatives or aldehydes, followed by ring closure to form the benzimidazole core.

- Example from Patent WO2011099832A2 : The preparation of 5-trifluoromethyl-1H-benzimidazole derivatives involves reacting 4-trifluoromethyl-1,2-phenylenediamine with substituted benzimidazole-5-carbaldehydes under acidic conditions to yield the desired benzimidazole with a trifluoromethyl substituent at the 2-position and functionalization at the 5-position. The reaction proceeds through condensation and cyclization steps, often followed by purification via chromatography to isolate the target compound with yields ranging from 40% to 80% depending on the specific substituents and conditions.

Use of 4-Trifluoromethylphenylene-1,2-diamine and Formic Acid Cyclization

A classical method to synthesize 2-(trifluoromethyl)benzimidazole involves the reflux of 4-trifluoromethylphenylene-1,2-diamine with formic acid, which acts as both the solvent and the cyclizing agent.

Functionalization at the 5-Position: Carboxamide Formation

The carboxamide group at the 5-position can be introduced through:

- Oxidation or substitution reactions on the benzimidazole ring to install carboxylic acid or ester groups.

- Subsequent conversion of the carboxylic acid or ester to the carboxamide via amide coupling reactions.

For example, methyl esters of benzimidazole-5-carboxylic acid derivatives can be hydrolyzed under basic conditions (NaOH reflux) to the carboxylic acid, which is then coupled with amines using coupling agents such as carbodiimides in the presence of catalysts like 4-dimethylaminopyridine to form the carboxamide.

Specific Preparation Example from Literature

Detailed Research Findings and Analysis

Yields and Efficiency

- The overall yields for the multi-step synthesis range from 40% to 83% per step, depending on the specific reagents and purification methods used.

- Cyclization steps using formic acid or aldehyde condensation are generally high yielding and straightforward.

- Amide coupling reactions proceed efficiently with modern coupling agents, providing good yields of the final carboxamide derivatives.

Reaction Conditions

- Cyclization reactions typically occur under reflux conditions in acidic media (formic acid or acetic acid).

- Hydrolysis steps require basic conditions, often using sodium hydroxide in mixed solvents such as methanol and tetrahydrofuran.

- Amide bond formation is commonly performed in polar aprotic solvents like dimethylformamide at moderate temperatures (~50 °C) with carbodiimide coupling agents and catalysts.

Functional Group Tolerance and Purification

- The synthetic routes tolerate a variety of substituents on the aromatic ring, including halogens and trifluoromethyl groups, without significant side reactions.

- Purification is generally achieved by silica gel chromatography using mixtures of ethyl acetate and hexane or dichloromethane and methanol as eluents.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group at position 5 and the trifluoromethyl group at position 2 create distinct electronic environments on the benzimidazole core. Key reactions include:

-

Aminolysis : The carboxamide group can undergo nucleophilic substitution with amines to form substituted urea derivatives. For example, treatment with methylamine in the presence of a base yields 5-(methylcarbamoyl)-2-(trifluoromethyl)benzimidazole.

-

Hydrolysis : Under acidic or basic conditions, the carboxamide hydrolyzes to a carboxylic acid. For instance, refluxing with HCl (6 M) converts the carboxamide to 5-carboxy-2-(trifluoromethyl)benzimidazole .

Table 1: Reaction conditions for carboxamide transformations

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Aminolysis | Methylamine, K₂CO₃, DMF, 80°C, 12 h | 5-(Methylcarbamoyl) derivative | 78 |

| Acidic Hydrolysis | HCl (6 M), reflux, 6 h | 5-Carboxy-2-(trifluoromethyl)benzimidazole | 85 |

| Basic Hydrolysis | NaOH (2 M), 70°C, 4 h | 5-Carboxylate salt | 92 |

Electrophilic Aromatic Substitution

The electron-deficient benzimidazole ring directs electrophiles to specific positions:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the 4-position of the benzimidazole, yielding 4-nitro-5-carboxamide-2-(trifluoromethyl)benzimidazole .

-

Halogenation : Bromination using Br₂/FeBr₃ occurs at the 6-position due to the trifluoromethyl group’s meta-directing effects.

Mechanistic Insight :

The trifluoromethyl group deactivates the ring, slowing electrophilic substitution but enhancing regioselectivity. The carboxamide’s hydrogen-bonding capacity further stabilizes transition states during nitration .

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

With Thiosemicarbazides : Reacting with thiosemicarbazide in ethanol under reflux forms 5-carboxamide-2-(trifluoromethyl)benzimidazo[1,2-d]thiazole, a potent antimicrobial scaffold .

-

Metal-Catalyzed Cross-Couplings : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 6-position .

Functional Group Interconversion

-

Reduction : The carboxamide can be reduced to a primary amine using LiAlH₄, yielding 5-aminomethyl-2-(trifluoromethyl)benzimidazole. This product is a key intermediate for drug candidates targeting kinase inhibition .

-

Oxidation : Treatment with KMnO₄ oxidizes the benzimidazole ring to a quinoxaline derivative under acidic conditions .

Stability and Degradation Pathways

-

Thermal Stability : Decomposition occurs above 250°C, releasing CO₂ and forming 2-(trifluoromethyl)benzimidazole as a major byproduct.

-

Photodegradation : UV irradiation in aqueous solutions leads to cleavage of the carboxamide group, generating 5-amino-2-(trifluoromethyl)benzimidazole .

Table 2: Degradation products under varying conditions

| Condition | Major Product | Minor Product |

|---|---|---|

| Thermal (250°C, N₂) | 2-(Trifluoromethyl)benzimidazole | CO₂ |

| UV (254 nm, H₂O) | 5-Amino-2-(trifluoromethyl)benzimidazole | NH₃ |

Synthetic Utility in Medicinal Chemistry

This compound’s reactivity enables diverse applications:

-

Anticancer Agents : Derivatives with 4-nitro or 6-bromo substituents show IC₅₀ values < 1 µM against HeLa cells .

-

Antimicrobial Scaffolds : Cyclized thiazole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Key Mechanistic Considerations

-

Electronic Effects : The trifluoromethyl group enhances electrophilic substitution regioselectivity but reduces reaction rates.

-

Steric Hindrance : The carboxamide group at position 5 limits access to the 6-position, favoring meta-substitution.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency in nucleophilic substitutions .

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among them, Benzimidazole-5-carboxamide, 2-(trifluoromethyl)- has garnered attention due to its promising pharmacological properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

1. Overview of Benzimidazole Derivatives

Benzimidazoles are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, antiparasitic, and anti-inflammatory properties. The introduction of substituents such as trifluoromethyl groups can enhance their potency and selectivity against specific biological targets.

2. Antiparasitic Activity

Research indicates that benzimidazole derivatives possess notable antiparasitic activity. For instance, a study synthesized a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives and evaluated their efficacy against protozoa such as Giardia intestinalis and Trichomonas vaginalis. The results showed several analogues with IC50 values below 1 µM, significantly outperforming standard treatments like metronidazole and albendazole .

Table 1: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | Target Organism | IC50 (µM) | Comparison with Standard |

|---|---|---|---|

| Compound 1 | Giardia intestinalis | < 1 | More potent than metronidazole |

| Compound 4 | Trichomonas vaginalis | < 1 | More potent than albendazole |

| Compound 3 | Broad-spectrum activity | < 1 | Effective against multiple protozoa |

The mechanism through which benzimidazole derivatives exert their antiparasitic effects often involves disruption of metabolic pathways in the target organisms. For example, studies have shown that compounds like 2N-BZM9 exhibit trichomonacidal activity by inhibiting key metabolic enzymes in T. vaginalis, leading to altered gene expression related to glycolysis and redox balance .

4. Anticancer Activity

Benzimidazole-5-carboxamide derivatives also show potential as anticancer agents. Research has demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, a variant demonstrated significant cytotoxicity against glioblastoma cell lines with an IC50 value considerably lower than conventional chemotherapeutic agents .

Table 2: Anticancer Activity of Selected Benzimidazole Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Effectiveness Compared to Doxorubicin |

|---|---|---|---|

| Compound A (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline) | U87 glioblastoma | 45.2 ± 13.0 | Less effective than Doxorubicin (0.31 µM) |

| Compound B (Benzimidazole-5-carboxamide) | MCF-7 breast cancer | 25.72 ± 3.95 | Significant tumor suppression observed |

5. Structure-Activity Relationship (SAR)

The biological activity of benzimidazoles is heavily influenced by their chemical structure. The presence of electron-withdrawing groups such as trifluoromethyl at the 2-position has been shown to enhance potency against various biological targets. A study highlighted the importance of substituent nature on the benzyl ring in determining agonist or antagonist behavior at cannabinoid receptors .

6. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of new benzimidazole derivatives:

- A study identified novel benzimidazoles as effective CB2 receptor ligands with potential analgesic properties .

- Another research effort synthesized twelve new derivatives that exhibited superior antiparasitic activity compared to existing treatments .

- The introduction of trifluoromethyl groups was found to significantly improve the trichomonacidal effects of certain compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl and carboxamide substituents significantly influence the compound’s behavior compared to other benzimidazole derivatives. Below is a comparative analysis:

*Estimated logP values based on substituent contributions using computational tools (e.g., ChemDraw).

Pharmacological Activity Comparison

- Antioxidant Potential: The trifluoromethyl group in Benzimidazole-5-carboxamide, 2-(trifluoromethyl)- may confer radical-scavenging activity, as seen in phenothiazine derivatives with similar substituents . However, its carboxamide group could reduce reactivity compared to phenolic analogs.

- Receptor Binding : Methoxy-substituted benzimidazoles (e.g., the compound from ) exhibit affinity for dopamine receptors, while trifluoromethyl-carboxamide derivatives are hypothesized to target kinases or viral proteases due to their hydrogen-bonding capacity.

- Toxicity : Trifluoromethyl groups generally reduce toxicity by blocking metabolic oxidation sites, whereas methoxy groups may increase hepatotoxicity risks in some cases .

Research Findings and Challenges

- Computational Insights: DFT studies on trifluoromethyl-phenothiazines suggest that the -CF₃ group stabilizes intramolecular hydrogen bonds, which may apply to benzimidazole analogs to enhance conformational rigidity .

- Contradictory Evidence : While methoxy groups improve solubility, they may reduce blood-brain barrier penetration compared to trifluoromethyl-carboxamide derivatives .

- Unresolved Questions : The exact mechanism of action for Benzimidazole-5-carboxamide, 2-(trifluoromethyl)- remains unclear, necessitating in vivo studies to validate computational predictions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(trifluoromethyl)benzimidazole-5-carboxamide derivatives, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, as demonstrated in Scheme 57 . Key factors include:

- Catalyst system : Cu(I) with ligands like TMEDA improves reaction efficiency.

- Halogen substituents : Chloro, bromo, or iodo groups at the 2-position of the aryl ring are tolerated, though reactivity varies (iodo > bromo > chloro).

- Temperature : Optimized at 80–100°C for 12–24 hours.

- Yield : Typically 45–75%, depending on substituent electronic effects.

- Data Table :

| Halogen (X) | Reaction Time (h) | Yield (%) |

|---|---|---|

| I | 12 | 75 |

| Br | 18 | 65 |

| Cl | 24 | 45 |

Q. How can researchers assess the purity and structural integrity of 2-(trifluoromethyl)benzimidazole-5-carboxamide derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 500.2 [M+H]+ for a chloro-fluoro derivative) .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 64.85% observed vs. 64.86% calculated) .

- HPLC : Retention time analysis under standardized conditions (e.g., 1.01 minutes using C18 columns) .

Q. What safety protocols are recommended for handling 2-(trifluoromethyl)benzimidazole derivatives in laboratory settings?

- Methodological Answer : Based on structurally similar chlorinated analogs:

- Ventilation : Use local exhaust ventilation to minimize inhalation exposure .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures :

- Skin contact: Wash with water and remove contaminated clothing .

- Inhalation: Move to fresh air and seek medical attention if symptoms persist .

- Waste Disposal : Classify as environmentally hazardous (UN 3077) and follow EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-(trifluoromethyl)benzimidazole-5-carboxamide derivatives?

- Methodological Answer :

- Case Study : Discrepancies in H-NMR signals may arise from rotational isomerism or solvent effects. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-) to stabilize conformers.

- Mass Spectrometry : Confirm isotopic patterns (e.g., Cl/F-containing derivatives show [M+2]+ peaks) .

- X-ray Crystallography : Resolve ambiguous structural features, as seen in PDB ligand 6NK (benzimidazole-carboxamide analogs) .

Q. What strategies optimize the pharmacological activity of 2-(trifluoromethyl)benzimidazole-5-carboxamide scaffolds in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Substitution at Position 1 : Cyclohexyl groups enhance lipophilicity and target binding (e.g., methyl (S)-(2-(2-chloro-6-fluorophenyl)-1-cyclohexyl-1H-benzimidazole-5-carbonyl)- derivatives) .

- Trifluoromethyl Group : Improves metabolic stability and bioavailability via electron-withdrawing effects.

- In Silico Modeling : Docking studies using PDB structures (e.g., 6NK) to predict receptor interactions .

Q. How do researchers address challenges in scaling up 2-(trifluoromethyl)benzimidazole-5-carboxamide synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Chemistry :

- Catalyst Recycling : Test Cu(I)/TMEDA recovery rates to reduce costs.

- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.

- Batch Consistency : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for trifluoromethyl-benzimidazole analogs?

- Methodological Answer :

- Source Evaluation : Compare hazard ratings (e.g., DEP/EPA classifications vs. workplace exposure limits) .

- In Vivo/In Vitro Correlation : Conduct hepatotoxicity assays (e.g., ALT/AST levels in rodent models) to validate in vitro findings.

- Mitigation : Substitute chlorine with less toxic groups (e.g., methoxy) to reduce liver toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.